molecular formula C25H24N4O5S B3957209 (2-furylmethyl){5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine

(2-furylmethyl){5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine

Cat. No. B3957209
M. Wt: 492.5 g/mol
InChI Key: CHCQUXXVTIKNSI-UHFFFAOYSA-N
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Description

(2-furylmethyl){5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine, also known as FNPA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FNPA is a small molecule that belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of (2-furylmethyl){5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine is not fully understood, but several studies have suggested that it acts by modulating various signaling pathways in the cell. (2-furylmethyl){5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine has been shown to inhibit the activity of proteins such as AKT, ERK, and NF-κB, which are involved in cell survival, proliferation, and inflammation. (2-furylmethyl){5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine has also been reported to activate the p53 pathway, which is a key regulator of apoptosis. The exact mechanism of action of (2-furylmethyl){5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine may vary depending on the cell type and the disease condition.
Biochemical and Physiological Effects:
(2-furylmethyl){5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine has been shown to have several biochemical and physiological effects on the cell. In cancer cells, (2-furylmethyl){5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine has been reported to induce apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic proteins. (2-furylmethyl){5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). In neurons, (2-furylmethyl){5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine has been reported to protect against oxidative stress and inflammation by reducing the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. In cardiovascular cells, (2-furylmethyl){5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine has been shown to improve endothelial function by increasing the production of nitric oxide (NO) and reducing the expression of endothelin-1 (ET-1).

Advantages and Limitations for Lab Experiments

(2-furylmethyl){5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine has several advantages for lab experiments, including its small size, high purity, and low toxicity. (2-furylmethyl){5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine is also stable under various conditions, which makes it suitable for long-term storage and transportation. However, (2-furylmethyl){5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine has some limitations for lab experiments, including its low solubility in water and some organic solvents. This may limit its use in certain assays that require high solubility of the compound. (2-furylmethyl){5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine also has limited availability, which may restrict its use in large-scale experiments.

Future Directions

There are several future directions for the research on (2-furylmethyl){5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine. One of the important areas of research is to understand the mechanism of action of (2-furylmethyl){5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine in different cell types and disease conditions. This will help in the development of more specific and effective therapies for various diseases. Another area of research is to optimize the synthesis method of (2-furylmethyl){5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine to increase the yield and purity of the product. This will help in the large-scale production of (2-furylmethyl){5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine for clinical trials. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of (2-furylmethyl){5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine in vivo, which will help in the development of dosing regimens for clinical use. Overall, (2-furylmethyl){5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine has shown great potential for the development of novel therapies for various diseases, and further research is needed to fully explore its therapeutic potential.
Conclusion:
In conclusion, (2-furylmethyl){5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of (2-furylmethyl){5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine involves the reaction of 5-(4-(2-naphthylsulfonyl)-1-piperazinyl)-2-nitrobenzaldehyde with 2-furylmethylamine in the presence of a base. (2-furylmethyl){5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine has been studied extensively for its potential applications in cancer therapy, neuroprotection, and cardiovascular diseases. The mechanism of action of (2-furylmethyl){5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine involves the modulation of various signaling pathways in the cell. (2-furylmethyl){5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine has several biochemical and physiological effects on the cell, and it has both advantages and limitations for lab experiments. There are several future directions for the research on (2-furylmethyl){5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine, including understanding its mechanism of action, optimizing the synthesis method, and investigating its pharmacokinetics and pharmacodynamics in vivo.

Scientific Research Applications

(2-furylmethyl){5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine has been studied extensively for its potential applications in various fields such as cancer therapy, neuroprotection, and cardiovascular diseases. In cancer therapy, (2-furylmethyl){5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, (2-furylmethyl){5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine has been shown to protect neurons from oxidative stress and inflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular diseases, (2-furylmethyl){5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine has been reported to reduce blood pressure and improve endothelial function, which are important factors in the prevention of cardiovascular diseases.

properties

IUPAC Name

N-(furan-2-ylmethyl)-5-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5S/c30-29(31)25-10-8-21(17-24(25)26-18-22-6-3-15-34-22)27-11-13-28(14-12-27)35(32,33)23-9-7-19-4-1-2-5-20(19)16-23/h1-10,15-17,26H,11-14,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCQUXXVTIKNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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